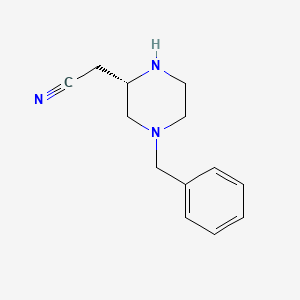

(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-[(2S)-4-benzylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2/t13-/m0/s1 |

InChI Key |

PCQVUQWSWFRWSU-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC#N)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of the S 2 4 Benzylpiperazin 2 Yl Acetonitrile Scaffold

Reactivity of the Acetonitrile (B52724) Functionality

The acetonitrile group (-CH₂CN) is a valuable functional group in organic synthesis, characterized by the electrophilic carbon atom of the nitrile and the acidic α-protons of the methylene (B1212753) group. These features allow it to participate in a variety of transformations.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, although it is generally less reactive than a carbonyl group. This reaction leads to the formation of an intermediate imine anion, which can be subsequently hydrolyzed to a ketone or reduced to an amine.

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the nitrile carbon. The resulting imine anion is typically hydrolyzed under acidic conditions to yield a ketone. This two-step process provides a reliable method for the synthesis of ketones where the nitrile group is converted into a carbonyl functional group.

Another important reaction is the addition of hydride reagents, which is discussed under reductions. Furthermore, under specific catalytic conditions, other nucleophiles can be induced to add across the nitrile triple bond.

The acetonitrile group can be readily transformed into other key functional groups, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: The complete hydrolysis of the nitrile group in (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile yields (S)-2-(4-benzylpiperazin-2-yl)acetic acid. This transformation is typically carried out under harsh conditions, requiring either strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH) with heating. libretexts.org The reaction proceeds through a primary amide intermediate, (S)-2-(4-benzylpiperazin-2-yl)acetamide, which can sometimes be isolated by using milder reaction conditions. researchgate.net

Reductions: The reduction of the nitrile group is a versatile method for synthesizing primary amines. The product of the complete reduction of this compound is (S)-2-(4-benzylpiperazin-2-yl)ethan-1-amine. A variety of reducing agents can accomplish this transformation. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is a common and efficient method. google.com Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are highly effective for this conversion. organic-chemistry.org

Partial reduction of the nitrile to an aldehyde is also possible. Reagents like Diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an imine intermediate, which upon aqueous workup, hydrolyzes to form (S)-(4-benzylpiperazin-2-yl)acetaldehyde. wikipedia.orgyoutube.com Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the amine.

| Transformation | Reagent(s) | Product Functional Group |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, OH⁻ or mild H⁺ | Primary Amide |

| Full Reduction | LiAlH₄; or H₂, Raney Ni | Primary Amine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |

Transition-metal catalysis offers sophisticated methods for forming new carbon-carbon and carbon-heteroatom bonds involving the acetonitrile moiety. One key area is the activation of the α-carbon C-H bond. The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a stabilized carbanion. This nucleophile can then participate in various metal-catalyzed cross-coupling reactions.

For instance, palladium-catalyzed α-arylation or α-alkylation reactions can functionalize the position adjacent to the nitrile group. While specific examples for this compound are not extensively documented, related Pd-catalyzed couplings of alkyl nitriles with aryl or alkenyl triflates have been shown to be effective for constructing complex molecular frameworks. nih.gov More broadly, the activation of C-CN bonds by transition metals is an emerging field that can lead to reactions like cyanofunctionalizations and cross-coupling, though these often require specific directing groups or reaction conditions. researchgate.net

Chemical Behavior of the Chiral Piperazine (B1678402) Ring

The lone pair of electrons on the secondary nitrogen atom at the N-1 position makes it nucleophilic and basic, allowing it to readily undergo several important chemical transformations.

Alkylation: The N-1 nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, typically in the presence of a base to neutralize the acid formed. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is another effective method for N-alkylation that avoids the potential for over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net

Acylation: Acylation of the N-1 amine is readily achieved using acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride). oup.com These reactions are usually performed in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct, leading to the formation of a stable amide bond.

Arylation: The introduction of an aryl group at the N-1 position can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand, allows for the coupling of the piperazine nitrogen with aryl halides or triflates. nih.gov This reaction is a powerful tool for creating complex N-aryl piperazine derivatives.

| Reaction Type | Reagent Example | Conditions | Product |

| N-Alkylation | Propionaldehyde, NaBH(OAc)₃ | Reductive Amination | N-Propyl derivative |

| N-Acylation | Benzoyl chloride | Base (e.g., DIEA) | N-Benzoyl derivative |

| N-Arylation | Aryl tosylate | Pd(OAc)₂, XPhos, Base | N-Aryl derivative |

The six-membered piperazine ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this compound, the substituents on the ring—the cyanomethyl group at C-2 and the benzyl group at N-4—can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions).

The piperazine ring is not static; it undergoes a dynamic process called ring inversion or "ring flipping," where one chair conformation converts to another. In this process, equatorial substituents become axial, and vice versa. This inversion has an associated energy barrier. For N-acylated piperazines, the activation energy barrier (ΔG‡) for ring inversion has been calculated to be in the range of 56-80 kJ mol⁻¹. nih.govx-mol.com

Furthermore, hindered rotation around the N-C bonds can lead to the existence of multiple conformers (rotamers) at room temperature, particularly if the N-1 position is acylated. The study of these conformational behaviors is often carried out using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govbohrium.com For 2-substituted piperazines, the axial conformation has been found to be preferred in some cases, potentially stabilized by intramolecular interactions. nih.gov The specific conformational preference and the height of the inversion barriers are crucial for understanding the molecule's interaction with biological targets.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of this compound is a critical factor in its application, particularly in fields where specific enantiomers are required. The molecule possesses a stereocenter at the C-2 position of the piperazine ring. The stability of this center is subject to potential epimerization, a process where the configuration at one stereocenter in a molecule with multiple stereocenters is inverted.

Studies on related chiral piperazine and morpholine (B109124) derivatives have shown that epimerization can be induced under various conditions, such as through visible light-mediated photocatalysis. nih.gov This process often proceeds via a reversible hydrogen atom transfer (HAT) pathway, allowing for the interconversion of less stable stereoisomers into their more thermodynamically stable counterparts. nih.gov While direct epimerization studies on this compound have not been reported, the principles observed in similar heterocyclic systems suggest that the C-2 position could be susceptible to such transformations.

Furthermore, the α-carbon adjacent to the nitrile group is also a potential site for epimerization. α-Amino nitriles are known to be prone to epimerization, especially under basic conditions, due to the acidity of the α-proton. nih.govresearchgate.net The abstraction of this proton would lead to the formation of a planar carbanion, which upon reprotonation can result in a mixture of stereoisomers. Therefore, reaction conditions, particularly pH, must be carefully controlled to maintain the stereochemical purity of the compound.

Reactions Involving the Benzyl Moiety

The N-benzyl group is a prominent feature of the molecule, offering a site for various chemical modifications on both the phenyl ring and the benzylic carbon.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The piperazin-1-ylmethyl substituent acts as an activating, ortho-, para-directing group. This is because the nitrogen atom can donate electron density to the ring system, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. youtube.comyoutube.com

While specific EAS reactions on this compound are not documented in the literature, predictions can be made based on established principles. For instance, metabolic studies of N-benzylpiperazine (BZP) have identified para- and meta-hydroxy-BZP as metabolites, which is consistent with electrophilic attack on the aromatic ring. nih.goveuropa.eu Common EAS reactions would be expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (S)-2-(4-(4-Nitrobenzyl)piperazin-2-yl)acetonitrile |

| Bromination | Br₂, FeBr₃ | (S)-2-(4-(4-Bromobenzyl)piperazin-2-yl)acetonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (S)-2-(4-(4-Acetylbenzyl)piperazin-2-yl)acetonitrile |

Oxidative Transformations of the Benzyl Group

The benzylic methylene (–CH₂–) bridge between the piperazine nitrogen and the phenyl ring is a potential site for oxidation. This position is activated by the adjacent nitrogen and the aromatic ring. Under appropriate oxidizing conditions, this group can be converted to a carbonyl group. The oxidation of benzylic methylenes is a well-established transformation in organic synthesis, often employing reagents such as potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic methods involving molecular oxygen. longdom.org The product of such an oxidation would be the corresponding benzoylpiperazine derivative, 4-((S)-2-(cyanomethyl)piperazin-1-yl)benzoic acid or a related ketone, depending on the exact conditions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov The this compound scaffold contains a secondary amine within the piperazine ring, which is a key functional group for participation in many MCRs.

Piperazine and its derivatives are frequently used as the amine component in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.govthieme-connect.comacs.org In a hypothetical Ugi reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, peptide-like molecule. The secondary amine would act as the nucleophile, attacking the intermediate iminium ion formed from the aldehyde and carboxylic acid.

| Reaction Type | Components | Potential Role of the Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide, Amine | Acts as the secondary amine component |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | Acts as the secondary amine component |

The incorporation of this chiral piperazine derivative into MCRs would provide a rapid route to libraries of structurally diverse and stereochemically defined compounds.

Mechanistic Investigations of Key Derivatization Reactions

While specific mechanistic studies for derivatization of this compound are not available, the reactivity of the piperazine ring is well-studied. Derivatization typically occurs at the secondary amine (N-1) or at the α-C-H positions.

N-Acylation/Alkylation: The most common derivatization involves the secondary amine. Reactions such as acylation with an acyl chloride or alkylation with an alkyl halide proceed via a standard nucleophilic substitution mechanism. The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the reagent. Such derivatizations are fundamental in peptide chemistry and drug discovery. nih.gov

C-H Functionalization: More advanced methods allow for derivatization at the carbon atoms of the piperazine ring. Mechanistic studies on related N-Boc piperazines have shown that direct α-lithiation followed by trapping with an electrophile is a viable pathway for introducing substituents at the C-2 position. acs.orgresearchgate.net Additionally, photoredox catalysis has emerged as a powerful method for the C–H functionalization of piperazines. mdpi.com These reactions often proceed through a radical mechanism, where a photocatalyst generates a nitrogen-centered radical cation. A subsequent deprotonation leads to an α-amino radical, which can then be trapped by a suitable coupling partner. These mechanistic pathways offer routes to novel derivatives that would be difficult to access through traditional methods.

Derivatization and Analog Generation for Academic Research Endeavors

Diversification Strategies at the Acetonitrile (B52724) Chain

The acetonitrile moiety is a key functional group that can be readily transformed into a variety of other functionalities, thereby modulating the electronic and steric properties of this portion of the molecule.

The nitrile group of (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comlumenlearning.comlibretexts.orgchemistrysteps.com Heating the compound under reflux with an aqueous acid, such as hydrochloric acid, would yield the corresponding carboxylic acid, (S)-2-(4-benzylpiperazin-2-yl)acetic acid. libretexts.orgmasterorganicchemistry.com Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) would initially produce the carboxylate salt, which upon acidification would furnish the carboxylic acid. libretexts.orgchemistrysteps.com

The resulting carboxylic acid is a versatile intermediate for further derivatization. Standard esterification procedures, for instance, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can generate a library of esters. These esters can vary in the steric bulk and electronic nature of the alcohol component, which can be crucial for optimizing interactions with biological targets.

Furthermore, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which can then be reacted with a wide range of primary or secondary amines to produce a diverse set of amides. Alternatively, amides can be formed directly from the nitrile through partial hydrolysis, often catalyzed by acids. lumenlearning.com This transformation allows for the introduction of various substituents on the amide nitrogen, providing another avenue for SAR exploration.

Table 1: Potential Derivatives from Acetonitrile Chain Modification

| Original Functional Group | Reagents and Conditions | Resulting Functional Group | Potential for Further Diversification |

|---|---|---|---|

| Acetonitrile | 1. NaOH (aq), heat; 2. H3O+ | Carboxylic Acid | Esterification, amidation, reduction |

| Acetonitrile | H3O+ (aq), heat | Carboxylic Acid | Esterification, amidation, reduction |

| Carboxylic Acid | R-OH, H+ catalyst | Ester | Varied alcohol (R-OH) moieties |

The nitrile group is a valuable precursor for the synthesis of various heterocyclic rings, which can significantly alter the pharmacological profile of the parent molecule. A prominent example is the construction of a tetrazole ring, which is often considered a bioisostere of a carboxylic acid. researchgate.net The [3+2] cycloaddition reaction of the nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis or Brønsted acid, yields a 5-substituted 1H-tetrazole. organic-chemistry.orgyoutube.com This transformation would convert this compound into (S)-5-((4-benzylpiperazin-2-yl)methyl)-1H-tetrazole. The tetrazole moiety can offer improved metabolic stability and pharmacokinetic properties compared to a carboxylic acid. researchgate.net

Other heterocyclic systems can also be accessed from the nitrile functionality. For instance, reaction with organometallic reagents can lead to the formation of ketones after hydrolysis, which can then serve as intermediates for the synthesis of other heterocycles. youtube.com Intramolecular cyclization reactions, although dependent on the presence of other reactive groups, are another strategy to generate novel polycyclic structures. researchgate.net

Modifications on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, offering opportunities for N-functionalization to modulate the compound's polarity, basicity, and steric profile.

The secondary amine within the piperazine ring of a debenzylated analog, (S)-2-(piperazin-2-yl)acetonitrile, is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.govnih.gov N-alkylation can be achieved by reacting the debenzylated piperazine with various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. This allows for the introduction of a wide array of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains. The synthesis of N,N'-dibenzylpiperazine as a byproduct in benzylpiperazine synthesis underscores the feasibility of such alkylations. nih.govnih.gov

The systematic introduction of diverse substituents on the piperazine nitrogen is a cornerstone of structure-property correlation studies. By varying the nature of the N-substituent, researchers can probe the impact of electronics, sterics, and lipophilicity on the biological activity of the resulting analogs. nih.govbiointerfaceresearch.com For instance, introducing polar groups could enhance aqueous solubility, while incorporating lipophilic moieties might improve membrane permeability.

The synthesis of libraries of N-substituted piperazine derivatives has been a common strategy in drug discovery to optimize target affinity and selectivity. nih.govmdpi.com These studies often reveal key interactions between the substituent and the biological target, guiding the design of more potent and selective compounds.

Functionalization of the Benzyl (B1604629) Phenyl Ring

The benzyl group's phenyl ring is another site amenable to modification, primarily through electrophilic aromatic substitution reactions. These reactions allow for the introduction of substituents at the ortho, meta, and para positions of the phenyl ring, thereby altering the electronic and steric properties of this part of the molecule.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed. For example, nitration of benzyl derivatives can occur, often selectively at the para-position of the benzyl group. researchgate.net The directing effects of the benzyl group will influence the position of substitution.

Table 2: Potential Derivatives from Benzyl Phenyl Ring Functionalization

| Reaction Type | Reagents | Potential Substituents |

|---|---|---|

| Nitration | HNO3, H2SO4 | -NO2 |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | -Br, -Cl |

| Sulfonation | SO3, H2SO4 | -SO3H |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | -R (alkyl group) |

By systematically applying these derivatization strategies, a vast chemical space can be explored, starting from the core scaffold of this compound. The resulting libraries of analogs are invaluable for academic research aimed at understanding fundamental biological processes and for the initial stages of drug discovery.

Halogenation and Nitration Studies

The benzyl group of this compound is amenable to electrophilic aromatic substitution reactions, such as halogenation and nitration. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) onto the benzyl ring can be achieved through various established methods. For instance, bromination can be accomplished using reagents like N-bromosuccinimide (NBS) with a radical initiator, which would favor substitution at the benzylic position, or by using Br2 with a Lewis acid catalyst (e.g., FeBr3) to achieve substitution on the aromatic ring. The directing effects of the benzylic group, which is ortho-, para-directing, would likely lead to a mixture of 2- and 4-halogenated isomers. The precise conditions can be tailored to favor mono- or poly-halogenation.

Nitration:

Nitration of the benzyl ring can be performed using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This reaction introduces a nitro (NO2) group, a strong electron-withdrawing group, onto the aromatic ring. Similar to halogenation, the reaction is expected to yield a mixture of ortho- and para-nitro isomers due to the directing effect of the alkyl substituent on the benzene (B151609) ring. libretexts.org The reaction temperature is a critical parameter to control the extent of nitration and prevent the formation of dinitro- and trinitro- products. libretexts.org

The resulting halo- and nitro-derivatives serve as crucial intermediates for further functionalization, particularly in cross-coupling reactions.

Table 1: Hypothetical Halogenation and Nitration Reactions of this compound

| Reaction | Reagents and Conditions | Expected Major Products |

|---|---|---|

| Bromination (aromatic) | Br2, FeBr3 | (S)-2-(4-(2-Bromobenzyl)piperazin-2-yl)acetonitrile and (S)-2-(4-(4-Bromobenzyl)piperazin-2-yl)acetonitrile |

| Chlorination (aromatic) | Cl2, AlCl3 | (S)-2-(4-(2-Chlorobenzyl)piperazin-2-yl)acetonitrile and (S)-2-(4-(4-Chlorobenzyl)piperazin-2-yl)acetonitrile |

| Nitration | HNO3, H2SO4, <50°C | (S)-2-(4-(2-Nitrobenzyl)piperazin-2-yl)acetonitrile and (S)-2-(4-(4-Nitrobenzyl)piperazin-2-yl)acetonitrile |

Suzuki-Miyaura and Other Cross-Coupling Reactions

The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgrsc.org This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the position of the halogen atom on the benzyl ring. nih.gov

For instance, a 4-bromobenzyl derivative could be coupled with a range of boronic acids or boronate esters to generate a library of analogs with diverse substituents at the para-position of the benzyl ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be optimized to achieve high yields and accommodate a broad scope of functional groups on the coupling partners. nih.gov

Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for introducing N-based substituents), Sonogashira coupling (for introducing alkynes), and Heck coupling (for introducing alkenes), could also be employed to further diversify the halogenated intermediates, providing a rich source of novel compounds for academic screening.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with a Halogenated Derivative

| Starting Material | Boronic Acid/Ester | Catalyst/Ligand/Base | Expected Product |

|---|---|---|---|

| (S)-2-(4-(4-Bromobenzyl)piperazin-2-yl)acetonitrile | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (S)-2-(4-((1,1'-Biphenyl)-4-ylmethyl)piperazin-2-yl)acetonitrile |

| (S)-2-(4-(4-Bromobenzyl)piperazin-2-yl)acetonitrile | Thiophene-2-boronic acid | PdCl2(dppf), K2CO3 | (S)-2-(4-((2-(Thiophen-2-yl)phenyl)methyl)piperazin-2-yl)acetonitrile |

| (S)-2-(4-(4-Bromobenzyl)piperazin-2-yl)acetonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | (S)-2-(4-((4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazin-2-yl)acetonitrile |

Synthesis of Conformationally Restricted Analogs

To investigate the bioactive conformation of this compound, the synthesis of conformationally restricted analogs is a valuable strategy in academic research. By reducing the conformational flexibility of the piperazine ring, it is possible to lock the molecule into a specific spatial arrangement, which can lead to enhanced potency and selectivity for a particular biological target.

One approach to achieve conformational restriction is through the introduction of bridges across the piperazine ring. For example, the synthesis of 2,6-bridged piperazines can create rigid bicyclic scaffolds. researchgate.netbohrium.commerckmillipore.com This can be accomplished by starting with a piperazine-2,6-dione (B107378) intermediate, which can then be subjected to a series of reactions to introduce a carbon bridge. researchgate.net Another strategy involves the formation of bicyclic piperazinone derivatives, which constrains the peptide-like backbone of the molecule. doi.org

These rigid scaffolds can then be further functionalized to reintroduce the necessary pharmacophoric elements, such as the benzyl and acetonitrile groups, in a spatially defined manner. The biological evaluation of these conformationally restricted analogs can provide crucial insights into the optimal geometry for target binding.

Parallel Synthesis and Library Generation for Screening in Academic Assays

The core structure of this compound is well-suited for the generation of compound libraries through parallel synthesis techniques, enabling high-throughput screening in academic assays. Both solid-phase and solution-phase parallel synthesis methodologies can be employed to efficiently create a large number of analogs.

Solid-Phase Synthesis:

In a solid-phase approach, the piperazine scaffold can be attached to a resin support. nih.govnih.govacs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. ebrary.net For instance, a piperazine-2-carboxylic acid scaffold can be immobilized and then derivatized at the nitrogen atoms and the carboxylic acid function. nih.gov Subsequent cleavage from the resin would yield a library of diverse piperazine derivatives.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability. nih.gov By employing a range of building blocks, such as diverse aldehydes for reductive amination at the N1 position of a piperazine-2-acetonitrile precursor, and various acylating or sulfonylating agents for derivatization at the N4 position, a library of compounds can be rapidly synthesized in multi-well plates. nih.gov Purification can be streamlined using techniques like automated flash chromatography or crystallization.

These libraries, containing hundreds or even thousands of distinct compounds, are invaluable resources for screening in a wide array of academic assays to identify novel hits for various biological targets. mdpi.com

Theoretical and Computational Studies of S 2 4 Benzylpiperazin 2 Yl Acetonitrile and Its Derivatives

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations, which are fundamental to understanding a molecule's behavior at the electronic level, have not been publicly reported for (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile.

Electronic Structure Analysis

There are no available studies detailing the electronic structure of this compound. Such an analysis would typically involve the computation of molecular orbitals (such as the HOMO and LUMO), electron density distribution, and electrostatic potential maps, which are crucial for predicting reactivity and intermolecular interactions.

Spectroscopic Property Prediction (e.g., NMR, IR, CD)

Computational prediction of spectroscopic data is a powerful tool for structural elucidation. However, no theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Circular Dichroism (CD) spectra of this compound have been published. These predictions would be invaluable for complementing experimental data and confirming the compound's stereochemistry.

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways and the analysis of transition states provide deep insights into reaction mechanisms and kinetics. To date, no computational studies have been published that explore the reactivity of this compound or its derivatives through these methods.

Molecular Modeling and Conformational Analysis: A Field Open for Investigation

Similarly, the area of molecular modeling, which explores the three-dimensional structure and dynamics of molecules, remains uninvestigated for this specific compound.

Energy Minimization and Conformational Sampling

A thorough conformational analysis, involving energy minimization and sampling of the potential energy surface, is essential for identifying the most stable conformations of a flexible molecule like this compound. This information is critical for understanding its biological activity and interactions, yet no such studies are currently available.

Chiral Recognition Mechanisms in Computational Models

Given the chiral nature of this compound, computational modeling could be instrumental in understanding how it interacts with other chiral molecules, a key aspect in areas like enantioselective catalysis and pharmacology. However, there are no published computational models detailing the chiral recognition mechanisms involving this compound.

Ligand-Target Interaction Analysis (Theoretical Basis)

Understanding how a ligand interacts with its biological target is fundamental to drug design. Computational chemistry offers a suite of tools to model and analyze these interactions at an atomic level, providing a theoretical basis for a compound's biological activity. researchgate.netmdpi.com For piperazine (B1678402) derivatives, which are known to interact with a variety of receptors such as G-protein coupled receptors (GPCRs), these analyses are crucial for deciphering the structural determinants of affinity and selectivity. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijprajournal.comresearchgate.net This method is instrumental in structure-based drug design for predicting the binding conformation of small molecules within the active site of a target protein. ijprajournal.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding pocket and using a scoring function to rank them based on their predicted binding affinity. biointerfaceresearch.com

For derivatives of this compound, docking studies can elucidate key interactions with target residues. For instance, in studies of similar piperazine-based compounds targeting sigma-1 (σ1R) or dopamine (B1211576) (D2) receptors, the basic nitrogen of the piperazine ring is often crucial for forming ionic or hydrogen bonds with acidic residues like aspartic acid in the binding site. mdpi.comrsc.org The benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com The acetonitrile (B52724) moiety might act as a hydrogen bond acceptor. By analyzing these docking poses, researchers can rationalize structure-activity relationships (SAR) and propose modifications to enhance binding affinity. rsc.orgrsc.org

Table 1: Common Ligand-Target Interactions Predicted by Molecular Docking for Piperazine Derivatives

| Interaction Type | Ligand Moiety Involved | Receptor Residues Typically Involved |

| Hydrogen Bonding | Piperazine Nitrogen, Acetonitrile Nitrogen | Aspartic Acid, Serine, Threonine, Glutamine |

| Ionic Interaction | Protonated Piperazine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrophobic Interaction | Benzyl Ring, Piperazine Ring | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the predicted binding mode over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the flexibility of both the ligand and the protein. springernature.com This is particularly important for flexible targets like GPCRs, which are known to be highly dynamic. nih.govqub.ac.uk

By running simulations for nanoseconds or even microseconds, scientists can assess the stability of the ligand's position within the binding pocket. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position are monitored. A stable, low RMSD value over the course of the simulation suggests a stable binding pose, lending confidence to the docking prediction. mdpi.com Conversely, a large fluctuation or drift in RMSD might indicate an unstable interaction, prompting a re-evaluation of the binding mode. mdpi.com MD simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and identify conformational changes in the receptor upon ligand binding. researchgate.netnih.gov These simulations have been successfully used to study the interactions of piperazine-containing ligands with their target proteins, confirming the stability of key interactions identified through docking. rsc.orgresearchgate.net

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. arxiv.org A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. researchgate.net

There are two main approaches to pharmacophore modeling:

Ligand-based: This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. mdpi.com

Structure-based: When the receptor structure is available, a pharmacophore model can be generated by identifying the key interaction points within the binding site that are complementary to the ligand. nih.gov

For designing derivatives of this compound, a ligand-based approach could be used by analyzing a series of known active piperazine compounds targeting a specific receptor, for example, the dopamine D2 receptor. nih.govnih.gov The resulting pharmacophore model would typically include a positive ionizable feature for the protonated piperazine nitrogen, a hydrophobic or aromatic feature for the benzyl group, and potentially a hydrogen bond acceptor for the nitrile group. This model can then be used as a 3D query to screen large compound databases for new molecules with a similar arrangement of features or to guide the design of novel derivatives. nih.govnih.gov

Table 2: Example Pharmacophoric Features for a Dopamine D2 Receptor Antagonist

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Aromatic Ring (AR) | Benzyl group |

| Positive Ionizable (PI) | Basic nitrogen of the piperazine ring |

| Hydrogen Bond Acceptor (HBA) | Acetonitrile nitrogen |

| Hydrophobic (HY) | Aromatic ring or alkyl linkers |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods aimed at building a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.govsemanticscholar.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. rutgers.edu A validated QSAR model can be used to predict the activity of newly designed compounds, prioritize them for synthesis, and provide insights into the molecular properties that are most important for the desired biological effect. semanticscholar.org

The first step in a QSAR study is to numerically represent the chemical structures using molecular descriptors. These are calculated values that quantify various aspects of a molecule's physicochemical properties. researchgate.net There are thousands of potential descriptors, which can be broadly categorized:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Based on the 2D representation of the molecule, describing connectivity and branching.

Geometrical (3D): Based on the 3D structure, including molecular surface area and volume.

Physicochemical: Descriptors like logP (lipophilicity), molar refractivity, and polar surface area (TPSA). semanticscholar.org

Electronic: Describing the electronic properties, such as dipole moment and atomic charges.

For a series of this compound derivatives, relevant descriptors would be calculated for each analogue. A crucial subsequent step is descriptor selection, where statistical methods are employed to choose a subset of descriptors that have the strongest correlation with biological activity while avoiding redundancy. This ensures the resulting model is both robust and interpretable.

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., IC50 or Ki values). semanticscholar.org Multiple Linear Regression (MLR) is a common technique used to create a linear equation. semanticscholar.org Other methods, such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN), can handle more complex, non-linear relationships. semanticscholar.org

The predictive power of a QSAR model must be rigorously validated before it can be used reliably. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability using the training set data from which it was built.

External Validation: The model's true predictive ability is tested on an external set of compounds (the test set) that were not used during model development. The predictive correlation coefficient (R²pred) is a key metric here. researchgate.net

A well-validated QSAR model for piperazine derivatives could reveal, for example, that optimal activity is achieved with a certain degree of lipophilicity (logP) and the presence of an electron-withdrawing group on the benzyl ring. nih.govrutgers.edu Such insights are invaluable for guiding the optimization of lead compounds.

Table 3: Common Validation Metrics for QSAR Models

| Metric | Description | Acceptable Value |

| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |

| q² | Cross-validated R²; a measure of the model's internal predictive ability. | > 0.5 |

| R²pred | Predictive R² for the external test set; measures true predictive power. | > 0.5 |

Application of QSAR to Guide Derivatization in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that plays a pivotal role in modern drug discovery, particularly in the optimization of lead compounds. ekb.eg By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models provide valuable insights that guide the rational design of new derivatives with enhanced potency and selectivity. nih.gov This section explores the application of QSAR in guiding the derivatization of a hypothetical series of compounds based on the this compound scaffold.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov In a typical QSAR-guided derivatization campaign, a series of analogues of a lead compound, in this case, this compound, would be synthesized and their biological activity against a specific target evaluated.

For the purpose of this illustrative discussion, let us consider a hypothetical set of derivatives of this compound designed as inhibitors of a protein kinase, a common target for such scaffolds. The initial dataset would consist of the parent compound and several derivatives with modifications at specific positions, for instance, on the benzyl ring and the piperazine nitrogen.

Table 1: Hypothetical Derivatives of this compound and their Biological Activity

| Compound ID | R1 (Substitution on Benzyl Ring) | Biological Activity (IC50, nM) |

| 1 | H | 150 |

| 2 | 4-Cl | 85 |

| 3 | 4-F | 92 |

| 4 | 4-CH3 | 120 |

| 5 | 4-OCH3 | 110 |

| 6 | 3-Cl | 95 |

| 7 | 3-F | 105 |

| 8 | 2-Cl | 250 |

| 9 | 2-F | 280 |

| 10 | 4-NO2 | 75 |

| 11 | 4-NH2 | 180 |

| 12 | 3,4-diCl | 60 |

Once the biological data is obtained, a QSAR model is developed by calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molar refractivity (MR), LogP (lipophilicity), and Hammett constants (electronic effects).

Table 2: Selected Molecular Descriptors for the Hypothetical Series

| Compound ID | Molar Refractivity (MR) | LogP | Hammett Constant (σ) |

| 1 | 65.4 | 2.8 | 0.00 |

| 2 | 70.2 | 3.5 | 0.23 |

| 3 | 65.8 | 2.9 | 0.06 |

| 4 | 70.0 | 3.3 | -0.17 |

| 5 | 72.5 | 2.7 | -0.27 |

| 6 | 70.2 | 3.5 | 0.37 |

| 7 | 65.8 | 2.9 | 0.34 |

| 8 | 70.2 | 3.5 | 0.20 (ortho) |

| 9 | 65.8 | 2.9 | 0.30 (ortho) |

| 10 | 71.5 | 2.7 | 0.78 |

| 11 | 68.0 | 2.1 | -0.66 |

| 12 | 75.0 | 4.2 | 0.60 |

Using statistical methods such as multiple linear regression (MLR), a QSAR equation is generated. A hypothetical QSAR equation for our series might look like this:

pIC50 = 0.85 * σ - 0.25 * LogP + 0.12 * MR + 5.5

This equation suggests that electron-withdrawing groups (positive σ), lower lipophilicity (lower LogP), and larger, more polarizable substituents (higher MR) are favorable for activity.

To gain a more detailed understanding of the structure-activity relationship, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods provide contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields positively or negatively impact biological activity.

For instance, a CoMFA analysis of our hypothetical series might reveal a sterically favorable region near the 4-position of the benzyl ring, indicating that bulky substituents are well-tolerated and may enhance activity. Conversely, a sterically unfavorable region near the 2-position could explain the poor activity of compounds 8 and 9 . An electrostatically favorable region for negative charge at the 4-position would align with the increased potency of the derivative with a nitro group (compound 10 ).

Based on these QSAR findings, medicinal chemists can design a new generation of derivatives with a higher probability of success. For example, the model might suggest that a trifluoromethyl group at the 4-position would be beneficial due to its strong electron-withdrawing nature and moderate size. Similarly, the model might guide the exploration of different substituents at the 3-position while avoiding modifications at the 2-position.

The predictive power of the QSAR model is crucial and must be rigorously validated using both internal (e.g., cross-validation) and external (a set of compounds not used in model generation) validation techniques. A statistically robust and predictive QSAR model is an invaluable tool in the lead optimization phase of drug discovery, enabling a more focused and efficient search for potent and selective drug candidates. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the separation and quantification of (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile from its enantiomer and other potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. mdpi.comunife.itnih.gov By employing a chiral stationary phase (CSP), it is possible to differentiate between the (S) and (R)-enantiomers of 2-(4-Benzylpiperazin-2-yl)acetonitrile (B14768089). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. chromatographyonline.com

The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. uma.esresearchgate.net

The enantiomeric excess (ee) is a critical parameter determined by chiral HPLC, indicating the purity of the desired enantiomer. unife.itheraldopenaccess.us It is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) coupled with a chiral stationary phase offers another powerful method for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.czuni-muenchen.de For a compound like this compound, derivatization might be necessary to increase its volatility and improve chromatographic performance. researchgate.net

Chiral GC columns are often based on cyclodextrin (B1172386) derivatives, which can form inclusion complexes with the enantiomers, leading to their separation. uni-muenchen.deresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program are key parameters for optimizing the separation. GC offers high resolution and sensitivity, and when coupled with a mass spectrometer (GC-MS), it provides both quantitative and structural information. uni-muenchen.de

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the purity assessment of this compound, a reversed-phase UHPLC method would be employed. This allows for the rapid separation of the main compound from any process-related impurities or degradation products. lcms.cznih.gov A typical UHPLC system would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). The high efficiency of UHPLC enables the detection of even trace-level impurities, ensuring the quality and safety of the compound. lcms.cz

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules, including the relative and absolute stereochemistry. ipb.ptwordpress.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the proton and carbon signals in the molecule. researchgate.netbeilstein-journals.org To establish the stereochemistry at the chiral center, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial. wordpress.comnih.gov These experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the relative configuration of the substituents around the chiral center.

Table 2: Key NMR Experiments for Stereochemical Assignment

| Experiment | Information Obtained |

|---|---|

| ¹H NMR | Provides information about the chemical environment and connectivity of protons. |

| ¹³C NMR | Provides information about the carbon framework of the molecule. |

| COSY | Establishes proton-proton coupling networks. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Establishes long-range correlations between protons and carbons. |

| NOESY/ROESY | Reveals through-space proximity of protons, crucial for stereochemical assignment. wordpress.comnih.gov |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. mdpi.commdpi.com For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate gas-phase ions of the molecule. mdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and impurity profiling. mdpi.comnih.gov In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. nih.gov This technique is also instrumental in identifying and characterizing unknown impurities by analyzing their fragmentation patterns, which is a critical aspect of pharmaceutical quality control. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique employed to investigate the stereochemistry of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides critical information about the molecule's absolute configuration.

In the case of this compound, the stereogenic center at the C2 position of the piperazine (B1678402) ring imparts chirality to the molecule. The determination of the absolute configuration as (S) is critical for its proper identification and for understanding its interactions in a chiral environment.

The experimental CD spectrum of a chiral compound is typically compared with the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A strong correlation between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. The process involves quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), to predict the electronic transitions and their corresponding rotational strengths, which are then used to generate the theoretical CD spectrum.

Key Features of a CD Spectrum:

Wavelength (nm): The range of wavelengths of circularly polarized light used.

Molar Circular Dichroism (Δε) or Molar Ellipticity [θ]: The difference in molar absorption of left and right circularly polarized light, which can be positive or negative.

Cotton Effect: The characteristic change in sign of the CD signal around an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

While specific experimental CD spectral data for this compound is not publicly available in comprehensive databases, the general methodology remains the standard for such determinations. The benzyl (B1604629) and nitrile chromophores would be key contributors to the observed CD signals.

Table 1: Hypothetical Representative Data for CD Spectroscopy Analysis This table illustrates the type of data obtained from a CD spectroscopic analysis and is for representative purposes only.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |

| 215 | +15,000 | Positive |

| 230 | -8,000 | Negative |

| 260 | +5,000 | Positive |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed solid-state structure. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The electron density map derived from this pattern allows for the precise placement of each atom in the crystal lattice.

This analysis would confirm the (S)-configuration of the chiral center without ambiguity. Furthermore, it would reveal the preferred conformation of the piperazine ring (typically a chair conformation), the orientation of the benzyl and cyanomethyl substituents, and the nature of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing.

Table 2: Representative Crystallographic Data This table presents typical parameters that are determined in an X-ray crystallographic study. The values are illustrative and not based on experimental data for the specific compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.235 |

| b (Å) | 26.016 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.17 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.519 |

| R-factor (%) | 4.5 |

The crystallographic data would provide unequivocal proof of the molecular connectivity and stereochemistry, serving as a foundational piece of information for further research and application.

Advanced Research Applications and Future Directions

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The piperazine (B1678402) moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. researchgate.netnih.gov The stereocenter in (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile offers a key advantage for constructing complex, three-dimensional structures with high stereochemical control.

Synthesis of Natural Product Analogs

While specific literature detailing the use of this compound in the synthesis of natural product analogs is not currently available, the piperazine scaffold is frequently incorporated into the structural modification of natural products to enhance their biological activity. nih.gov Chiral piperazine derivatives serve as valuable intermediates in the total synthesis of complex natural products. mdpi.com The defined stereochemistry of this compound makes it a promising starting material for the synthesis of analogs of natural products that contain a piperazine or a related diamine motif. The benzyl (B1604629) group can be retained as a key structural feature or modified, while the nitrile group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, to build more complex side chains.

Construction of Macrocyclic Scaffolds

There is a lack of specific published research on the application of this compound in the construction of macrocyclic scaffolds. However, piperazine and its derivatives are widely used in the synthesis of macrocycles due to their ability to introduce conformational rigidity and defined spatial orientation of substituents. researchgate.net The two nitrogen atoms of the piperazine ring provide convenient points for cyclization reactions. The chiral nature of this compound could be exploited to direct the stereochemistry of the resulting macrocycle, which is often crucial for its biological function. The nitrile group can be elaborated into a longer chain to participate in macrocyclization reactions, leading to the formation of novel macrocyclic structures with potential applications in drug discovery and material science.

Investigation of Molecular Recognition Processes

The benzylpiperazine core is a well-established pharmacophore that interacts with a variety of biological targets, particularly neurotransmitter receptors. ijrrjournal.com The specific stereochemistry and functional groups of this compound make it an interesting candidate for investigating molecular recognition phenomena.

Enzyme Substrate Mimicry Studies (in vitro)

Currently, there are no specific in vitro studies demonstrating the use of this compound as an enzyme substrate mimic. However, the piperazine scaffold has been incorporated into molecules designed as enzyme inhibitors. For instance, piperazine-based compounds have been synthesized and evaluated as potent urease inhibitors. nih.gov The structural features of this compound could potentially allow it to mimic the substrate of certain enzymes, thereby acting as a competitive inhibitor. The nitrile group, for example, could interact with active site residues of enzymes that process substrates with similar functional groups. Further in vitro enzymatic assays would be necessary to explore this potential.

Receptor Ligand Binding Investigations (preclinical, non-human, mechanistic)

The benzylpiperazine moiety is known to bind to various receptors, and numerous derivatives have been investigated for their affinity to specific receptor subtypes. While direct preclinical binding data for this compound is not available in the current literature, related benzylpiperazine derivatives have shown significant affinity for sigma (σ) receptors, which are involved in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders.

For example, a series of novel benzylpiperazine derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. The data from these studies can provide insight into the potential of the benzylpiperazine scaffold, and by extension, this compound, in receptor ligand binding investigations. Below is a table of binding affinities for some of these related compounds. It is important to note that these values are for structurally related molecules and not for this compound itself.

Table 1: Binding Affinities of Selected Benzylpiperazine Derivatives for Sigma Receptors This data is for compounds structurally related to this compound and is presented for illustrative purposes.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Compound 15 | 1.6 | 1417 | 886 |

| Compound 24 | 8.8 | 3725 | 423 |

| Haloperidol | 3.2 | 315 | 98 |

The data in Table 1 demonstrates that modifications to the benzylpiperazine scaffold can lead to high-affinity and selective ligands for the σ1 receptor. Future preclinical, non-human, and mechanistic studies could explore the binding profile of this compound to determine its affinity and selectivity for sigma receptors and other potential targets.

Development of Chemical Probes for Biological Systems

There is no specific research on the development of this compound as a chemical probe. However, the piperazine scaffold is a common component in the design of fluorescent probes for cellular imaging. nih.gov The nitrile group of this compound could be chemically modified to attach a fluorophore, creating a potential chemical probe. The benzylpiperazine portion of the molecule could then direct the probe to specific subcellular locations or biological targets, allowing for their visualization and study within biological systems. The development of such a probe would depend on the specific binding properties of the parent molecule, which, as noted, require further investigation.

Exploration of Novel Chemical Reactions and Catalysis Utilizing the Compound

The inherent structural characteristics of this compound make it a compelling candidate for investigation in the realm of asymmetric catalysis. The piperazine core is recognized as a "privileged structure" in medicinal chemistry and has demonstrated significant utility in catalysis. nih.gov Chiral piperazines, in particular, have been effectively employed as both organocatalysts and as ligands for metal complexes in a variety of stereoselective transformations.

One promising area of exploration is the use of the compound as a chiral ligand in metal-catalyzed reactions. The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a metal center and creating a chiral environment. This has been successfully demonstrated with other chiral piperazine derivatives in reactions such as the enantioselective addition of dialkylzincs to aldehydes. rsc.org The (S)-stereocenter at the C-2 position of this compound could induce high levels of enantioselectivity in such transformations. Furthermore, the benzyl group on the N-4 nitrogen and the acetonitrile (B52724) group at the C-2 position can be modified to fine-tune the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with enhanced activity and selectivity.

In the domain of organocatalysis, the secondary amine within the piperazine ring can participate in enamine or iminium ion catalysis. Chiral piperazines have been shown to be efficient organocatalysts for asymmetric Michael additions of aldehydes to nitroalkenes. unl.pt The this compound scaffold could be explored in similar conjugate addition reactions, as well as in other organocatalytic transformations like aldol (B89426) and Mannich reactions. The presence of the acetonitrile group offers a unique handle for further functionalization or for influencing the catalyst's solubility and reactivity profile. Additionally, the formation of novel tridentate Schiff base ligands from piperazine-amine precursors for use in copper(II)-catalyzed enantioselective Henry reactions suggests another potential catalytic application for derivatives of this compound. researchgate.net

The development of novel synthetic methodologies centered around the reactivity of the acetonitrile group is another intriguing research avenue. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or serve as a precursor for the formation of various nitrogen-containing heterocycles. The development of stereoselective reactions that leverage the existing chirality of the molecule to control the formation of new stereocenters during the transformation of the acetonitrile group would be of significant interest.

Potential for Integration in Flow Chemistry and Automated Synthesis Research

The synthesis of active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govworktribe.comnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. Given that this compound is a key building block for the FDA-approved drug Adagrasib, its synthesis and subsequent reactions are prime candidates for adaptation to continuous flow processes. nih.govchemicalbook.comdigitellinc.comdigitellinc.comnih.govacs.org

Integrating the synthesis of this chiral piperazine acetonitrile into a flow chemistry setup could lead to significant process improvements. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities, minimizing the formation of byproducts. This is particularly advantageous for multi-step syntheses, where the telescoping of reactions without the need for intermediate isolation and purification can dramatically increase efficiency. rsc.org For instance, a transition metal-free synthesis of a piperazine-containing drug was recently optimized for flow chemistry, highlighting the feasibility of such approaches. mdpi.com

The handling of potentially hazardous reagents or intermediates, which may be involved in the synthesis of the piperazine core or the introduction of the acetonitrile group, can be made significantly safer in the small, contained volumes of a flow reactor. This is a critical consideration in the scale-up of API production. Automated synthesis platforms, which often utilize flow chemistry principles, can be employed to rapidly screen reaction conditions and optimize the synthesis of this compound and its derivatives. This can accelerate the discovery of novel reaction pathways and the development of more efficient manufacturing processes.

Furthermore, the use of this compound as a building block in automated synthesis campaigns for the generation of compound libraries for drug discovery is a compelling prospect. The piperazine scaffold can be readily functionalized at the nitrogen atoms, allowing for the introduction of diverse substituents. By coupling this compound with a variety of building blocks in an automated fashion, large libraries of chiral piperazine-containing compounds can be rapidly assembled and screened for biological activity.

Outlook on Expanding the Research Landscape of Chiral Piperazine Acetonitriles

The future of research on chiral piperazine acetonitriles, including this compound, is bright and multifaceted. The continued importance of chiral nitrogen heterocycles in medicinal chemistry will undoubtedly drive further innovation in their synthesis and application. researchgate.netmdpi.commdpi.com The development of novel asymmetric synthetic methods to access carbon-substituted piperazines with high enantiomeric purity remains a key area of interest. rsc.org This includes the exploration of new catalytic systems, such as those based on palladium-catalyzed asymmetric hydrogenation, which have been successfully used to synthesize chiral piperazin-2-ones as precursors to chiral piperazines. dicp.ac.cnrsc.org

Emerging trends in asymmetric synthesis, such as the increasing adoption of green chemistry principles, biocatalysis, and the application of artificial intelligence and machine learning in catalyst design, are expected to significantly impact the field. chiralpedia.comchiralpedia.comscirea.org The development of biocatalytic routes to chiral piperazine acetonitriles could offer a more sustainable and efficient alternative to traditional chemical synthesis. Enzymes, with their exquisite stereoselectivity, could be engineered to produce these compounds with near-perfect enantiomeric purity under mild reaction conditions.

The unique combination of a chiral piperazine core and a versatile acetonitrile handle in compounds like this compound suggests that their utility will extend beyond their current role as pharmaceutical intermediates. There is significant potential for their application in materials science, for example, in the development of novel chiral polymers or as components of functional materials with unique optical or electronic properties. The exploration of their coordination chemistry could lead to the discovery of new metal-organic frameworks (MOFs) with interesting catalytic or gas-adsorption properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.